molecular formula C12H17BrN2O B12074956 5-Bromo-N,3-dimethyl-N-(oxan-4-yl)pyridin-2-amine

5-Bromo-N,3-dimethyl-N-(oxan-4-yl)pyridin-2-amine

Cat. No.: B12074956
M. Wt: 285.18 g/mol
InChI Key: HFYXGAXBABZUSU-UHFFFAOYSA-N
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Description

5-Bromo-N,3-dimethyl-N-(oxan-4-yl)pyridin-2-amine is a chemical compound that belongs to the class of substituted pyridines This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring, along with dimethyl and oxan-4-yl substituents at the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N,3-dimethyl-N-(oxan-4-yl)pyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N,3-dimethyl-N-(oxan-4-yl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine compounds with various functional groups.

Scientific Research Applications

5-Bromo-N,3-dimethyl-N-(oxan-4-yl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-N,3-dimethyl-N-(oxan-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3,4-dimethylpyridin-2-amine: Lacks the oxan-4-yl group, making it less complex.

    N,N-Dimethyl-1,3-oxazol-2-amine: Contains an oxazole ring instead of a pyridine ring.

    3-Bromoimidazo[1,2-a]pyridine: Features an imidazo ring fused to the pyridine ring.

Uniqueness

5-Bromo-N,3-dimethyl-N-(oxan-4-yl)pyridin-2-amine is unique due to the presence of both dimethyl and oxan-4-yl groups, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its potential for diverse applications in research and industry .

Properties

Molecular Formula

C12H17BrN2O

Molecular Weight

285.18 g/mol

IUPAC Name

5-bromo-N,3-dimethyl-N-(oxan-4-yl)pyridin-2-amine

InChI

InChI=1S/C12H17BrN2O/c1-9-7-10(13)8-14-12(9)15(2)11-3-5-16-6-4-11/h7-8,11H,3-6H2,1-2H3

InChI Key

HFYXGAXBABZUSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N(C)C2CCOCC2)Br

Origin of Product

United States

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